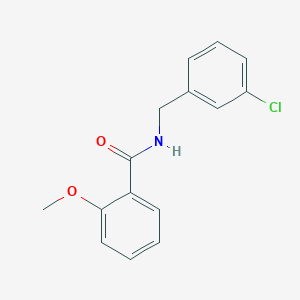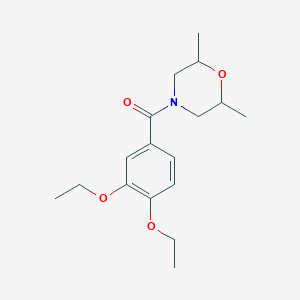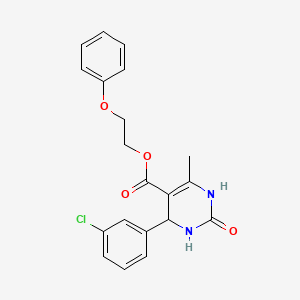
6,7-dimethoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid isolated from the roots of Stephania intermedia. L-SPD has been found to possess various biological activities and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of L-SPD is not fully understood, but it has been shown to act on several neurotransmitter systems, including the dopamine, serotonin, and glutamate systems. L-SPD has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects and potential use in the treatment of Parkinson's disease. L-SPD has also been shown to modulate the glutamate system, which may contribute to its potential use in addiction treatment.
Biochemical and Physiological Effects:
L-SPD has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on neuronal survival and synaptic plasticity. L-SPD has also been shown to modulate the immune system, specifically by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using L-SPD in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, L-SPD has been shown to have a low toxicity profile. However, one limitation of using L-SPD in lab experiments is its limited availability, as it is primarily extracted from the roots of Stephania intermedia.
将来の方向性
There are several potential future directions for the study of L-SPD. One direction is the further exploration of its potential therapeutic applications in neurology, psychiatry, and addiction treatment. Additionally, the mechanisms underlying its neuroprotective and anti-inflammatory effects could be further elucidated. Finally, the potential use of L-SPD in combination with other compounds for the treatment of various diseases could be explored.
合成法
L-SPD can be synthesized through several methods, including extraction from the roots of Stephania intermedia, chemical synthesis, and microbial synthesis. The most common method of synthesis is through extraction from the roots of Stephania intermedia.
科学的研究の応用
L-SPD has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and addiction treatment. L-SPD has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, L-SPD has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. L-SPD has also been studied for its potential use in addiction treatment, specifically for its ability to reduce drug-seeking behavior in individuals addicted to opioids and cocaine.
特性
IUPAC Name |
6,7-dimethoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-6-4-5-14(9-17)12-20-8-7-15-10-18(22-2)19(23-3)11-16(15)13-20/h4-6,9-11H,7-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVILBVWWWOPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4979423.png)
![(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4979426.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4979438.png)

![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4979444.png)
![4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B4979452.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B4979459.png)
![3'-acetyl-11'-oxa-3'-azaspiro[cycloheptane-1,4'-tricyclo[6.2.1.0~1,6~]undecane]-9'-ene](/img/structure/B4979463.png)
![N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B4979464.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)


![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)
